molecular formula C25H23NO5S2 B12133973 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B12133973
M. Wt: 481.6 g/mol
InChI Key: ITWFEWMRSGKKQG-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid: is a complex organic compound that belongs to the class of thiopyrano[2,3-d][1,3]thiazole derivatives This compound is characterized by its unique structural features, which include a methoxyphenyl group, a tetrahydronaphthalenylcarbonyl group, and a thiopyrano[2,3-d][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiopyrano[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiopyrano[2,3-d][1,3]thiazole ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Attachment of the Tetrahydronaphthalenylcarbonyl Group: This step involves the acylation of the thiopyrano[2,3-d][1,3]thiazole core with a tetrahydronaphthalenylcarbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance of these materials.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-2-oxo-6-(naphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid
  • 7-(4-methoxyphenyl)-2-oxo-6-(phenylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalen-2-ylcarbonyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid lies in its combination of structural features. The presence of the tetrahydronaphthalenylcarbonyl group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C25H23NO5S2

Molecular Weight

481.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-oxo-6-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C25H23NO5S2/c1-31-17-10-8-14(9-11-17)18-19(22(24(28)29)32-23-21(18)33-25(30)26-23)20(27)16-7-6-13-4-2-3-5-15(13)12-16/h6-12,18-19,22H,2-5H2,1H3,(H,26,30)(H,28,29)

InChI Key

ITWFEWMRSGKKQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(SC3=C2SC(=O)N3)C(=O)O)C(=O)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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